molecular formula C8H9BrO B054512 (S)-1-(2-Bromophenyl)Ethanol CAS No. 114446-55-8

(S)-1-(2-Bromophenyl)Ethanol

Cat. No. B054512
CAS RN: 114446-55-8
M. Wt: 201.06 g/mol
InChI Key: DZLZSFZSPIUINR-LURJTMIESA-N
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Description

“(S)-1-(2-Bromophenyl)Ethanol” is a chemical compound with the formula C8H9BrO . It is used in various industrial applications .


Synthesis Analysis

The synthesis of “(S)-1-(2-Bromophenyl)Ethanol” and related compounds has been studied in the context of palladium-catalyzed reactions . A variety of bis(2-bromophenyl)methanols could undergo the reaction smoothly in the presence of Pd(OAc)2, affording a series of fluorenones in moderate to good yields .


Molecular Structure Analysis

The molecular structure of “(S)-1-(2-Bromophenyl)Ethanol” consists of a bromophenyl group attached to an ethanol group . The molecular weight is 216.08 .

properties

IUPAC Name

(1S)-1-(2-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLZSFZSPIUINR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40921381
Record name 1-(2-Bromophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40921381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2-Bromophenyl)Ethanol

CAS RN

114446-55-8
Record name 1-(2-Bromophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40921381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-2-Bromo-α-methylbenzyl alcohol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

17.2 g of o-[tri(cyclohexyl)]tin]benzylalcohol was obtained in the same manner as in the synthesis of tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin of Example 1-(4), with the exception that 9.40 g of o-bromobenzylalcohol (50.2 mmol), prepared in the aforementioned example (1), instead of o-bromo-1-phenyl ethanol (yield=75.1%).
[Compound]
Name
o-[tri(cyclohexyl)]tin
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.4 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-(2-bromophenyl)ethanone (5 g, 25.1 mmol) in methanol (50 mL) was added sodium borohydride (1.43 g, 37.7 mmol) at room temperature and the mixture was stirred for 24 h at the same temperature. The reaction mixture was quenched by the addition of water, and concentrated to give a colorless residue. The crude material was partitioned between diethyl ether and water, and then the organic layer washed with brine, dried over sodium sulfate, and evaporated. The residue was purified by column chromatography on silica gel (100 g) eluting with hexane/ethyl acetate (5/1) to afford 5.4 g (quant.) of the title compound as a colorless oil:
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

An enzyme (Amano CES, tradename of a lipase made by Amano Seiyaku Company) (10 g), ±-1-(2-bromophenyl)ethanol (7.0 g, 35 mmol) and tributyrin (15.9 g, 52.5 mmol) were placed in a three-necked flask, followed by agitating these materials at 35° C. for 15 days, stopping the reaction, thereafter filtering off the enzyme, concentrating the filtrate and subjecting the concentrate to silica gel chromatography to isolate the respective objective products. As a result, (S)-1-(2-bromophenyl)ethanol ([α]D23.5° C. : -26.3° (C 3.72, CHCl3)) (2.6g) and R-1-(2-bromophenyl)-1'-butanoyloxyethane (25 g) were obtained, followed by hydrolyzing the latter compound to obtain R-1-(2-bromophenyl)ethanol ([α]D23.5° : 30 33.5° (C 3.52, CHCl3)) (1.7 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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